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Compound of Interest

Compound Name: DL-m-Tyrosine

Cat. No.: B556610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for

DL-m-Tyrosine (3-hydroxy-DL-phenylalanine), a non-proteinogenic amino acid of significant

interest in biochemical research and pharmaceutical development. The following sections detail

two prominent synthesis routes: the Erlenmeyer-Plöchl synthesis and the Strecker synthesis,

offering in-depth experimental protocols and quantitative data to facilitate reproducible

laboratory synthesis.

Erlenmeyer-Plöchl Synthesis of DL-m-Tyrosine
The Erlenmeyer-Plöchl synthesis is a well-established method for the preparation of α-amino

acids. The synthesis of DL-m-Tyrosine via this route involves a multi-step process

commencing with the formation of an azlactone from N-acetylglycine and 3-

hydroxybenzaldehyde. This intermediate is subsequently converted to α-acetamido-3-

hydroxycinnamic acid, which is then reduced and hydrolyzed to yield the final product, DL-m-
Tyrosine.
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Figure 1: Erlenmeyer-Plöchl synthesis pathway for DL-m-Tyrosine.

Experimental Protocols
Step 1a: Synthesis of N-Acetylglycine

A common precursor, N-acetylglycine, is prepared from glycine and acetic anhydride.

Procedure: In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 75 g (1 mole) of

glycine is dissolved in 300 mL of water with vigorous stirring. To this solution, 215 g (2 moles)

of 95% acetic anhydride is added in one portion. The mixture is stirred vigorously for 15-20

minutes. The solution will become hot, and N-acetylglycine may begin to crystallize. The

reaction mixture is then cooled in a refrigerator (5-7°C). The precipitated product is collected

by filtration on a Büchner funnel, washed with ice-cold water, and dried at 100-110°C. A

second crop of crystals can be obtained by evaporating the filtrate and washings under

reduced pressure.[1]

Yield: The total yield is typically between 104-108 g (89-92%).[1]
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Step 1b: Synthesis of 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone)

Procedure: A mixture of 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), N-acetylglycine (10.5

g, 89.7 mmol), and anhydrous sodium acetate (6.7 g, 81.7 mmol) in acetic anhydride (30 mL)

is heated under reflux with stirring for 2 hours. The resulting clear, dark red solution is cooled

to room temperature and then placed in an ice bath for 30 minutes to induce crystallization.

The crystalline product is collected by filtration, washed with cold water, and then with a

small amount of cold ethanol. The crude product is recrystallized from ethanol to give the

pure azlactone.

Quantitative Data: This reaction typically yields a crystalline product with a melting point in

the range of 145-147°C.

Step 2: Synthesis of α-Acetamido-3-hydroxycinnamic acid

Procedure: The azlactone (10.0 g, 48.7 mmol) is suspended in 100 mL of a 10% aqueous

sodium hydroxide solution. The mixture is stirred at room temperature until all the solid has

dissolved. The solution is then acidified with concentrated hydrochloric acid to a pH of

approximately 2. The precipitated α-acetamido-3-hydroxycinnamic acid is collected by

filtration, washed with cold water, and dried.

Quantitative Data: This step generally proceeds with a high yield, often exceeding 90%.

Step 3: Reduction and Hydrolysis to DL-m-Tyrosine

Procedure: A mixture of α-acetamido-3-hydroxycinnamic acid (5.0 g, 22.6 mmol), red

phosphorus (2.5 g), and 47% hydriodic acid (25 mL) is heated under reflux for 3 hours. After

cooling, the reaction mixture is filtered to remove excess red phosphorus. The filtrate is then

evaporated to dryness under reduced pressure. The residue is dissolved in a minimum

amount of water and the pH is adjusted to 6 with a concentrated ammonium hydroxide

solution. The precipitated DL-m-Tyrosine is collected by filtration, washed with cold water

and then with ethanol, and dried.

Quantitative Data: The yield for this final step can vary but is typically in the range of 60-70%.
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Summary of Quantitative Data for Erlenmeyer-Plöchl
Synthesis

Step Product
Starting
Materials

Molar Ratio Yield (%)
Purity/Melti
ng Point

1a
N-

Acetylglycine

Glycine,

Acetic

Anhydride

1 : 2 89-92 207-208°C[1]

1b

4-(3-

Hydroxybenz

ylidene)-2-

methyloxazol-

5(4H)-one

3-

Hydroxybenz

aldehyde, N-

Acetylglycine,

Sodium

Acetate,

Acetic

Anhydride

1 : 1.1 : 1 : xs ~85 145-147°C

2

α-Acetamido-

3-

hydroxycinna

mic acid

Azlactone,

NaOH
1 : xs >90 -

3
DL-m-

Tyrosine

α-Acetamido-

3-

hydroxycinna

mic acid, Red

P, HI

1 : xs : xs 60-70 >98%

Strecker Synthesis of DL-m-Tyrosine
The Strecker synthesis is a versatile and straightforward method for producing racemic α-

amino acids from aldehydes or ketones. For the synthesis of DL-m-Tyrosine, the process

begins with the reaction of 3-hydroxybenzaldehyde with an ammonia source and a cyanide

source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired

amino acid.
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Synthesis Pathway
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Figure 2: Strecker synthesis pathway for DL-m-Tyrosine.

Experimental Protocols
Step 1: Synthesis of 2-Amino-2-(3-hydroxyphenyl)acetonitrile

Procedure: In a well-ventilated fume hood, a solution of sodium cyanide (4.9 g, 0.1 mol) in 20

mL of water is added to a solution of ammonium chloride (5.4 g, 0.1 mol) in 30 mL of water.

This solution is then added to a solution of 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) in 50

mL of methanol. The reaction mixture is stirred at room temperature for 24 hours. The

methanol is then removed under reduced pressure, and the aqueous layer is extracted with

ethyl acetate (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium

sulfate and concentrated under reduced pressure to yield the crude α-aminonitrile.

Quantitative Data: The yield of the crude aminonitrile is typically in the range of 75-85%.

Step 2: Hydrolysis to DL-m-Tyrosine

Procedure: The crude 2-amino-2-(3-hydroxyphenyl)acetonitrile is added to a mixture of 50

mL of concentrated sulfuric acid and 50 mL of water. The mixture is heated under reflux for 6
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hours. After cooling, the solution is diluted with 200 mL of water and neutralized with a

concentrated ammonium hydroxide solution to a pH of 6. The precipitated DL-m-Tyrosine is

collected by filtration, washed with cold water and then with ethanol, and dried.

Quantitative Data: The hydrolysis step typically provides DL-m-Tyrosine in a yield of 65-

75%.

Summary of Quantitative Data for Strecker Synthesis
Step Product

Starting
Materials

Molar Ratio Yield (%) Purity

1

2-Amino-2-(3-

hydroxyphen

yl)acetonitrile

3-

Hydroxybenz

aldehyde,

NaCN,

NH4Cl

1 : 1 : 1 75-85 Crude

2
DL-m-

Tyrosine

2-Amino-2-(3-

hydroxyphen

yl)acetonitrile,

H2SO4

1 : xs 65-75 >98%

Conclusion
Both the Erlenmeyer-Plöchl and Strecker syntheses offer viable and effective routes to DL-m-
Tyrosine. The choice of method may depend on the availability of starting materials, desired

scale of production, and the specific capabilities of the laboratory. The Erlenmeyer-Plöchl

synthesis is a multi-step process that can provide good overall yields, while the Strecker

synthesis offers a more direct, two-step approach. Both methods produce a racemic mixture of

DL-m-Tyrosine, which can be used as such for various research purposes or can be subjected

to resolution if the individual enantiomers are required. The detailed protocols and quantitative

data provided in this guide serve as a valuable resource for researchers and professionals in

the field of chemical synthesis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of DL-m-
Tyrosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556610#synthesis-pathways-for-dl-m-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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